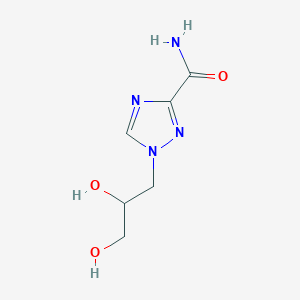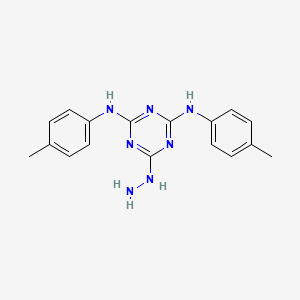
1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
The synthesis of 1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 1H-1,2,4-triazole-3-carboxamide with 2,3-dihydroxypropyl derivatives. One common method includes the alkylation of 1H-1,2,4-triazole-3-carboxamide with 2,3-dihydroxypropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
化学反应分析
1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides
科学研究应用
1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
作用机制
The mechanism of action of 1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The dihydroxypropyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the compound’s biological effects .
相似化合物的比较
1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:
1-(2,3-dihydroxypropyl)-2-methyl-5-nitroimidazole: This compound has similar structural features but includes a nitro group, which imparts different chemical and biological properties.
Glycerol monostearate: Although not a triazole derivative, it shares the dihydroxypropyl group and is used in various industrial applications. The uniqueness of this compound lies in its combination of the triazole ring and dihydroxypropyl group, which confer specific chemical reactivity and potential biological activities
属性
分子式 |
C6H10N4O3 |
|---|---|
分子量 |
186.17 g/mol |
IUPAC 名称 |
1-(2,3-dihydroxypropyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C6H10N4O3/c7-5(13)6-8-3-10(9-6)1-4(12)2-11/h3-4,11-12H,1-2H2,(H2,7,13) |
InChI 键 |
RWGIWFWNCNVNPV-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=NN1CC(CO)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962456.png)
![1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962462.png)
![N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B14962469.png)
![9-[4-(propan-2-yl)phenyl]-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962471.png)
![Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B14962479.png)


![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14962504.png)
![1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B14962506.png)
![9-(4-methoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962507.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone](/img/structure/B14962509.png)
![N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide](/img/structure/B14962512.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[5,1-d][1,2,3,5]tetraazine-8-carboxylate](/img/structure/B14962520.png)
